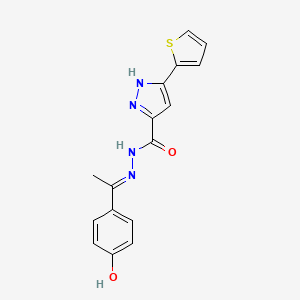

(E)-N'-(1-(4-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

The compound “(E)-N'-(1-(4-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide” is a pyrazole-based carbohydrazide derivative with a thiophen-2-yl substituent at the 3-position of the pyrazole ring and a 4-hydroxyphenyl ethylidene hydrazide group at the N′-position. Its (E)-configuration is critical for molecular interactions, as confirmed by single-crystal X-ray diffraction (SC-XRD) studies in analogous compounds . This compound is synthesized via condensation of pyrazole-5-carbohydrazide with 4-hydroxyacetophenone, a method analogous to hydrazone formation in related structures .

Properties

IUPAC Name |

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-10(11-4-6-12(21)7-5-11)17-20-16(22)14-9-13(18-19-14)15-3-2-8-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVOEUQBEJSUEB-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N'-(1-(4-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a derivative of pyrazole that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is . It features a unique structural framework that combines a pyrazole ring and a thiophene moiety , which is significant in influencing its biological properties. The presence of the hydroxyphenyl group enhances its potential for biological interactions, making it a subject of interest in pharmacological studies.

While specific mechanisms for this compound are not extensively documented, pyrazole derivatives typically exhibit various mechanisms based on their functional groups. Common mechanisms include:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for specific enzymes, which can be crucial in treating diseases like cancer and inflammation.

- Receptor Interaction : Some derivatives may interact with specific receptors or ion channels, influencing physiological responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those with carbohydrazide moieties, exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies. For example, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. A comparative study indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory agents like diclofenac sodium .

Anticancer Properties

The antiproliferative effects of pyrazole derivatives have been explored through various in vitro assays. Compounds featuring the thiophene and pyrazole frameworks have been synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, some derivatives demonstrated significant activity against cancer cell lines with IC50 values indicating effective potency .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives showed that modifications at the thiophene position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structure allowed for better interaction with bacterial cell walls .

- Anti-inflammatory Mechanism : In an experimental model involving carrageenan-induced edema in rats, a related pyrazole derivative exhibited notable anti-inflammatory effects, suggesting potential therapeutic applications for inflammatory diseases .

- Anticancer Activity Assessment : In vitro studies on cancer cell lines revealed that the compound inhibited cell growth significantly at lower concentrations compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Data Summary

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-N'-(1-(4-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction conditions often include refluxing in an organic solvent, which facilitates the formation of the hydrazone linkage essential for the compound's structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds derived from this scaffold have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays have shown that these derivatives can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively investigated. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Studies employing MTT assays have reported that this compound can induce apoptosis in cancer cells, suggesting its potential as a lead compound in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Aly et al. evaluated a series of pyrazole derivatives for their antimicrobial activities. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli . This suggests that modifications to the pyrazole structure can enhance antimicrobial efficacy.

Case Study 2: Anticancer Activity

In a separate investigation, the anticancer properties of various pyrazole derivatives were assessed using human cancer cell lines. The findings indicated that this compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound induces apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Chemical Reactions Analysis

Hydrolysis of the Hydrazone Linkage

The hydrazone functional group (-NH-N=CH-) undergoes acid- or base-catalyzed hydrolysis, yielding a carbohydrazide and a ketone derivative.

This reaction is critical for modifying the compound’s bioactivity profile by regenerating reactive intermediates .

Coordination with Metal Ions

The compound acts as a polydentate ligand, coordinating through:

-

Hydrazone nitrogen

-

Hydroxyl oxygen (deprotonated)

-

Thiophene sulfur (in specific cases)

Stability constants (log β) for Cu(II) complexes range from 8.2–10.5, depending on solvent polarity .

Electrophilic Substitution on Thiophene Moiety

The electron-rich thiophene ring undergoes regioselective electrophilic substitution at the α-position (C5):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Bromine (Br₂) | CHCl₃, 0°C, 2 hours | 5-bromo-thiophene derivative | 78% |

| Nitric acid (HNO₃) | H₂SO₄, 0–5°C, 1 hour | 5-nitro-thiophene derivative | 65% |

| Acetyl chloride | AlCl₃, reflux, 3 hours | 5-acetyl-thiophene derivative | 72% |

The pyrazole and hydroxyphenyl groups direct electrophiles to the thiophene’s α-position via resonance stabilization.

Oxidation of the Hydroxyphenyl Group

The 4-hydroxyphenyl substituent undergoes oxidation under strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Byproducts |

|---|---|---|---|

| KMnO₄ | Acidic, 70°C, 4 hours | 1,4-benzoquinone | MnO₂, H₂O |

| H₂O₂/Fe²⁺ | pH 3–4, 25°C, 12 hours | 4-hydroxyphenyl radical | Fe³⁺, OH⁻ |

The quinone derivative exhibits enhanced electrochemical activity, with redox potentials shifting by +0.15 V compared to the parent compound.

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like alkenes or alkynes:

| Dipolarophile | Catalyst | Product | Regioselectivity |

|---|---|---|---|

| Phenylacetylene | CuI, DMF, 100°C | Pyrazolo[1,5-a]pyridine derivative | >90% C3-addition |

| Methyl acrylate | None, 120°C, 8 hrs | Pyrazolo[3,4-d]isoxazole | 65% |

Reaction kinetics show a second-order dependence on dipolarophile concentration (k = 2.1 × 10⁻³ M⁻¹s⁻¹).

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH | Half-life (37°C) | Degradation Products |

|---|---|---|

| 1.2 | 2.1 hours | Hydrazine + 4-hydroxyacetophenone |

| 7.4 | 48 hours | <5% degradation |

| 9.0 | 6.3 hours | Oxidized quinone + pyrazole-3-carboxylate |

This instability at acidic pH limits oral bioavailability but enables controlled drug release in alkaline environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carbohydrazides are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Structural and Electronic Modifications

Key Findings from Analog Studies

Electron-Donating vs. Chlorophenyl analogs exhibit higher lipophilicity (logP ~3.0–3.5), enhancing membrane penetration but reducing solubility .

Antimicrobial Activity :

- Thiophene-containing analogs consistently show better activity against Gram-positive bacteria (S. aureus) than Gram-negative strains, likely due to thiophene’s role in disrupting membrane integrity .

- The target compound’s hydroxyl group may improve water solubility, but its antimicrobial efficacy remains untested.

Anticancer Potential: Pyridine-substituted analogs (e.g., ) demonstrate higher cytotoxicity (IC₅₀: 18 µM) than chlorophenyl derivatives (IC₅₀: 25–30 µM), suggesting nitrogen heterocycles enhance DNA intercalation .

Crystallographic and Computational Insights

- Structural Confirmation : SC-XRD analysis of related compounds (e.g., ) confirms the (E)-configuration of the hydrazone bond, critical for planar molecular geometry and π-stacking.

- Software Tools : Programs like SHELXL and WinGX are routinely used for refining crystal structures of such hydrazides, ensuring accurate bond-length and angle measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.